N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
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Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR), drawing on diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzothiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Pyrrolidine moiety : Contributes to the compound's pharmacological properties.
- Thiophenesulfonyl group : Enhances solubility and interaction with biological targets.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂S₂ |
Molecular Weight | 406.49 g/mol |
CAS Number | 1050205-87-2 |
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating procaspase pathways, particularly procaspase-3.
Case Study:
A study evaluated the anticancer effects of benzothiazole derivatives on U937 and MCF-7 cell lines. The results showed that compounds with similar structural features to our target compound could activate procaspase-3, leading to enhanced apoptosis in cancer cells .
The proposed mechanism involves:
- DNA Intercalation : The benzothiazole ring can intercalate into DNA, disrupting replication and transcription processes.
- Protein Interaction : The sulfonyl group may form hydrogen bonds with specific proteins, inhibiting their function.
- Metal Ion Chelation : The presence of donor atoms in the structure allows for chelation with metal ions like zinc, which is crucial for procaspase activation .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzothiazole and pyrrolidine moieties significantly impact biological activity:
- Electron-Withdrawing Groups : Enhance binding affinity to biological targets.
- Hydrophobic Interactions : Compounds with increased lipophilicity showed improved cellular uptake but may also lead to off-target effects .
Comparative Analysis
A comparative analysis with similar compounds illustrates the unique properties of this compound:
Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
---|---|---|
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin...) | 16.23 μM | Procaspase activation |
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin...) | 17.94 μM | DNA intercalation, protein inhibition |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin...) | 15.00 μM | Similar mechanisms as above |
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c1-16-9-10-18-20(14-16)32-23(25-18)26(15-17-6-2-3-11-24-17)22(28)19-7-4-12-27(19)33(29,30)21-8-5-13-31-21/h2-3,5-6,8-11,13-14,19H,4,7,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVKDNTKSTWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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